Product packaging for 5-Methoxy-2-phenoxyphenol(Cat. No.:)

5-Methoxy-2-phenoxyphenol

Cat. No.: B13492327
M. Wt: 216.23 g/mol
InChI Key: MOAMYMFWQBFSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-phenoxyphenol is a phenoxyphenyl ether compound that serves as a valuable building block in organic synthesis and materials science research . This compound is contextualized within the chemistry of aryloxy phenols, a class known for diverse applications as antioxidants, ultraviolet absorbers, and flame retardants in the production of plastics, adhesives, and coatings . Its molecular architecture, featuring a phenol, an ether, and a methoxy group, provides multiple reactive sites, making it a potential intermediate for the synthesis of more complex molecules . The diaryl ether motif is a crucial structural component found in numerous pharmaceutical compounds and is explored for developing novel agents . Researchers utilize this compound in innovative synthetic methodologies, including modern copper-catalyzed systems and other cross-coupling reactions, to prepare complex structures with functional groups that impart specific properties . Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B13492327 5-Methoxy-2-phenoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

5-methoxy-2-phenoxyphenol

InChI

InChI=1S/C13H12O3/c1-15-11-7-8-13(12(14)9-11)16-10-5-3-2-4-6-10/h2-9,14H,1H3

InChI Key

MOAMYMFWQBFSGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC2=CC=CC=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methoxy 2 Phenoxyphenol and Its Analogues

De Novo Synthesis Approaches

De novo synthesis involves the construction of the target molecule from simpler, readily available starting materials. For 5-Methoxy-2-phenoxyphenol, the primary challenge is the regioselective formation of the diaryl ether bond.

The creation of the C(aryl)-O-C(aryl) bond is the cornerstone of synthesizing this compound. Methodologies for this transformation have evolved significantly, moving from harsh classical conditions to milder, more efficient catalytic systems.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, C-S, and C-O bonds. rsc.org These methods offer a versatile and efficient route to diaryl ethers. rsc.orglibretexts.org

####### 2.1.1.1.1. Ullmann-type Coupling Methodologies

The Ullmann condensation, first reported in 1903, is a classic and widely used method for diaryl ether synthesis involving the copper-catalyzed coupling of an aryl halide with a phenol (B47542). rsc.orgwikipedia.org The traditional protocol often required stoichiometric amounts of copper powder and high reaction temperatures (around 200 °C), which limited its functional group tolerance. wikipedia.org

Modern Ullmann-type methodologies have overcome many of these limitations through the development of catalytic systems that operate under milder conditions. science.gov These improved systems often use a copper(I) or copper(II) salt as a catalyst in combination with a ligand, a base, and a suitable solvent. rsc.orgscience.gov Ligands such as N,N-dimethylglycine, 1,10-phenanthroline, and various diols can accelerate the reaction and allow for lower temperatures. wikipedia.orgacs.orgrsc.org The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOH) and solvent (e.g., DMSO, DMF, toluene) is also critical for reaction efficiency. rsc.orgicmpp.ro The reactivity of the aryl halide follows the general trend of I > Br > Cl. science.gov Electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol tend to enhance the reaction rate and yield. science.govicmpp.ro

For the synthesis of this compound, an Ullmann coupling could be envisioned between 2-bromo-4-methoxyphenol (B98834) and phenol, or between 1-bromo-2-phenoxybenzene (B1359908) and a methoxide (B1231860) source, although the former is more typical. The specific catalyst, ligand, and reaction conditions would be selected to optimize the yield and regioselectivity of the desired product.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Notes
CuIN,N-dimethylglycineCs₂CO₃DMF13571-95Effective for electron-rich aryl bromides. researchgate.net
CuI1,10-PhenanthrolineCs₂CO₃Toluene12067-98Ligand-free conditions also possible with certain catalysts. rsc.org
CuI(±)-diolK₃PO₄Acetonitrile (B52724)80HighMild conditions suitable for a wide range of substrates. acs.org
CuBrNoneCs₂CO₃N/A140-160HighUsed for coupling iodobenzene (B50100) derivatives with m-methoxy phenol. researchgate.net
CuIPPh₃NoneK₂CO₃Toluene/Xylene110-140Moderate-GoodEffective in non-polar solvents; favors electron-poor aryl bromides. icmpp.ro

####### 2.1.1.1.2. Sonogashira Coupling Variations

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org It is a powerful and versatile method for constructing C(sp²)-C(sp) bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgyoutube.com The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, usually a copper(I) halide like CuI. libretexts.org An amine base, such as triethylamine, is required to neutralize the hydrogen halide byproduct.

The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle. libretexts.org The palladium catalyst undergoes oxidative addition with the aryl halide. libretexts.org Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center, which yields the coupled product and regenerates the active palladium(0) catalyst. libretexts.org

It is crucial to note that the Sonogashira coupling is fundamentally a C-C bond-forming reaction and is not a direct method for creating the C-O phenol-ether bond required for this compound. The inclusion of this methodology in the context of direct phenol-ether bond formation represents a misapplication of the reaction's scope. Its relevance to the synthesis of the target compound or its analogues would be indirect, for example, in a multi-step pathway where an alkyne-containing precursor is synthesized first and subsequently transformed into the desired diaryl ether through different chemical reactions.

Pd CatalystCu Co-catalystBaseSolventTemperatureSubstratesProduct Type
Pd(PPh₃)₄CuITriethylamine (Et₃N)THF/TolueneRoom Temp - 100°CAryl/Vinyl Halide + Terminal AlkyneInternal Alkyne (C-C bond)
PdCl₂(PPh₃)₂CuIDiisopropylamineDMFRoom Temp - 80°CAryl/Vinyl Halide + Terminal AlkyneInternal Alkyne (C-C bond)
Pd₂(dba)₃CuICs₂CO₃Dioxane80-110°CAryl/Vinyl Halide + Terminal AlkyneInternal Alkyne (C-C bond)
Pd(OAc)₂None (Cu-free)Piperidine/TBAFDMF/WaterRoom Temp - 120°CAryl/Vinyl Halide + Terminal AlkyneInternal Alkyne (C-C bond)

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to diaryl ethers without the need for a metal catalyst. icmpp.ro This reaction involves the attack of a nucleophile, such as a phenoxide, on an aromatic ring, leading to the displacement of a leaving group (typically a halide). For the reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), positioned ortho or para to the leaving group.

The mechanism is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the activating electron-withdrawing groups. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring and forming the final diaryl ether product.

In the context of synthesizing this compound, an SNAr approach would require one of the aromatic precursors to be appropriately activated. For example, a reaction could be designed between a phenoxide and an aryl fluoride (B91410) or chloride bearing strong EWGs. researchgate.net The methoxy (B1213986) group is an electron-donating group, and the phenoxy group is weakly deactivating, so neither would serve as an activating group for this reaction. Therefore, a precursor with a temporary EWG that could be removed or converted later in the synthesis would be necessary. The reaction is typically carried out in polar aprotic solvents like DMF, DMSO, or NMP, which can solvate the cation of the phenoxide salt without solvating the nucleophilic anion.

Aryl Halide (Electrophile)NucleophileActivating Group(s)SolventConditions
4-FluoronitrobenzeneResorcinol-NO₂ (para)DMSONaOH, 50°C
2,4-DinitrochlorobenzenePhenol-NO₂ (ortho, para)Ethanol (B145695)Base, Reflux
Pentafluoropyridine4-MethoxyphenolFluorine atoms, Ring NDMFK₂CO₃, 80°C
4-Fluoro-2-methoxybenzonitrile2-Chloro-5-methylphenol-CN (para), -OCH₃ (ortho)N/AN/A
2,5-Difluoro-4-bromonitrobenzene3-Methoxyphenol-NO₂ (para), -F (ortho, meta)N/AN/A

Oxidative coupling of phenols is a reaction that forms C-C or C-O bonds through an oxidative process, often involving the generation of phenoxy radicals. While frequently leading to the formation of polymers, such as poly(phenylene oxide) (PPO), this methodology can be controlled to synthesize smaller molecules and is relevant for creating the diaryl ether linkage in precursors.

The reaction can be catalyzed by various transition metal complexes, with copper and iron being common, as well as by enzymes like laccases. The mechanism typically involves a one-electron oxidation of a phenol to a phenoxy radical. This radical is a resonance-stabilized species, and subsequent coupling can occur between two carbon atoms (C-C coupling) or between a carbon and an oxygen atom (C-O coupling).

Selective C-O coupling to form diaryl ethers is generally less favored than C-C coupling and is often highly dependent on the substrate. Selectivity can be achieved if the ortho and para positions on the phenol are blocked, thereby sterically hindering C-C bond formation and favoring the C-O linkage. Recent advances have demonstrated catalyst-controlled aerobic coupling of phenols that can regioselectively construct C-O bonds. For the synthesis of a specific, non-symmetrical diaryl ether like this compound, a direct oxidative cross-coupling would be challenging due to issues with selectivity, likely leading to a mixture of homo-coupled and cross-coupled products. However, the method remains valuable for synthesizing symmetrical diaryl ether precursors or for creating oligomeric structures that could be later modified.

Catalyst/ReagentOxidantSubstrate TypeBond Type FormedNotes
Copper(I) saltsO₂ (Air)Phenols, CatecholsC-O, C-NBioinspired catalytic aerobic functionalization.
Iron(III) saltsVariousPhenolsC-C, C-OCan catalyze oligomerization.
Vanadium tetrachloride (VCl₄)Self-oxidizingPhenolC-CExample of a one-electron oxidation process.
Laccase (enzyme)O₂ (Air)PhenolsC-C, C-OEnzymatic approach, often forms polymers.
Hypervalent Iodine ReagentsN/APhenol EthersC-CUsed for oxidative C-C bond formation.
Metal-Catalyzed Cross-Coupling Reactions

Directed Functionalization of Precursor Molecules

Directed functionalization is a key strategy in organic synthesis where a specific functional group on a starting molecule guides a chemical reaction to a particular position. This approach is crucial for building complex molecules like this compound, which has a specific arrangement of methoxy, phenoxy, and hydroxyl groups on a benzene (B151609) ring.

Regioselectivity, the control of where a reaction occurs on a molecule, is a significant challenge in the synthesis of substituted phenols. nih.gov The phenolic hydroxyl group activates the aromatic ring, particularly at the ortho and para positions, which can lead to mixtures of products. nih.gov Overcoming this challenge is essential for the efficient synthesis of specifically substituted phenols.

Selective alkylation of phenols is a primary method for preparing phenol derivatives. rsc.orgrsc.org However, the inherent nucleophilic nature of phenols presents a challenge in controlling whether the reaction occurs at the oxygen atom (O-alkylation) or the carbon atoms of the ring (C-alkylation). rsc.org Recent advancements have focused on directing groups and specialized catalysts to achieve site-selective C–H bond functionalization. For instance, nickel/Brønsted acid dual catalysis has been successfully used for the ortho-selective C–H bond allylation of phenols with 1,3-dienes. rsc.orgrsc.org While not directly forming the phenoxy group, this demonstrates the principle of directing an incoming group to a specific position on the phenol ring.

For arylation, which is central to forming the phenoxy group in this compound, transition metal-catalyzed cross-coupling reactions are the state-of-the-art. rsc.org These methods, such as the Buchwald-Hartwig and Ullmann reactions, allow for the precise formation of a carbon-oxygen bond between a phenol and an aryl halide. rsc.org The regioselectivity in this context is determined by the positions of the leaving group (e.g., a halogen) on the aryl halide and the hydroxyl group on the phenolic precursor.

Table 1: Examples of Regioselective Functionalization Strategies for Phenols

StrategyCatalyst SystemReactantsKey Feature
ortho-C–H AllylationNickel/Brønsted acidPhenols, 1,3-dienesAchieves ortho-selective C-H bond functionalization over O-allylation. rsc.orgrsc.org
para-C–H AllylationTriflic acidPhenols, 1,3-dienesPromotes para-selective allylation under mild conditions. nih.gov
Diaryl Ether SynthesisPalladium-based catalystsPhenols, Aryl halidesForms a C-O bond at the specific location of the halide on the aryl ring. rsc.org
Diaryl Ether SynthesisCopper-based catalystsPhenols, Aryl halidesClassic method for C-O bond formation, with modern improvements for milder conditions. rsc.org

In many synthetic routes, it is advantageous to use a precursor molecule where multiple hydroxyl groups are protected as methoxy ethers. This strategy prevents unwanted side reactions. At a later stage in the synthesis, one or more of these methoxy groups must be selectively cleaved to reveal the free hydroxyl group.

The selective demethylation of a specific methoxy group in a molecule containing multiple such groups is a non-trivial synthetic challenge. google.com Various reagents have been developed for this purpose, with Lewis acids being particularly common. For instance, aluminum halides can be used for the regioselective demethylation of the p-methoxy group in phenolic esters and diaryl ketones. google.com The choice of reagent and reaction conditions is critical to ensure that only the desired methoxy group is cleaved.

Another approach involves using reagents like boron tribromide (BBr₃), although this can sometimes lead to non-selective demethylation if not carefully controlled. google.com The development of milder and more selective methods is an ongoing area of research. For example, sodium ethylthiolate (C₂H₅SNa) in a solvent like dimethylformamide (DMF) has been used for the selective demethylation of ortho-methoxy groups. google.com The oxidative demethylation of 1,4-dimethoxybenzene (B90301) derivatives using ceric ammonium (B1175870) nitrate (B79036) (CAN) is another common method to produce quinones, highlighting how different reagents can achieve specific transformations of methoxy precursors. tandfonline.cominformahealthcare.com

Table 2: Reagents for Selective Demethylation of Aryl Methyl Ethers

ReagentSubstrate TypeSelectivityReference
Aluminum HalidePhenolic esters, Diaryl ketonesp-Methoxy group google.com
Sodium Ethylthiolate (C₂H₅SNa)Aromatic alcoholsortho-Methoxy group google.com
Pyridinium HydrobromideperbromideAryl methyl ethersNon-selective google.com
Ceric Ammonium Nitrate (CAN)1,4-Dimethoxybenzene derivativesOxidative demethylation to quinones tandfonline.cominformahealthcare.com

Catalyst Systems and Reaction Optimization

The formation of the diaryl ether linkage is the key step in synthesizing the this compound backbone. This transformation is typically accomplished through cross-coupling reactions mediated by transition metal catalysts. The optimization of these catalyst systems is crucial for achieving high yields, mild reaction conditions, and broad substrate scope.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the synthesis of diaryl ethers. rsc.org They offer high activity and selectivity, although catalyst recovery can be a challenge. The two most prominent classes of homogeneous catalysts for this purpose are based on copper and palladium. rsc.org

The copper-catalyzed synthesis of diaryl ethers, known as the Ullmann condensation, is the classical method for this transformation. rsc.orgwikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgthermofisher.com

Modern advancements have led to the development of catalytic systems that operate under much milder conditions. acs.org These improved systems typically involve a copper(I) source, a ligand, a base, and a suitable solvent. The use of ligands, such as N,N-dimethylglycine, 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), or various diamines, has been shown to accelerate the reaction, allowing for lower temperatures and catalyst loadings. acs.orgnih.govresearchgate.net The choice of base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and solvent is also critical for reaction efficiency. rsc.orgacs.org These developments have significantly expanded the utility of the Ullmann reaction in modern organic synthesis. acs.org

Table 3: Selected Copper-Based Catalyst Systems for Diaryl Ether Synthesis

Copper SourceLigand/AdditiveBaseSolventTemperature (°C)Key Feature
CuIN,N-dimethylglycineCs₂CO₃Dioxane90Allows for use of aryl bromides and iodides. acs.org
CuCl2,2,6,6-tetramethylheptane-3,5-dione (TMHD)Cs₂CO₃N-Methyl-2-pyrrolidone (NMP)ModerateAccelerates the reaction, allowing lower temperatures. nih.govresearchgate.net
CuI(±)-diol L3K₃PO₄TolueneMildEffective for a wide range of aryl iodides/bromides and phenols/alcohols. acs.org
CuINoneEt₃NDMF / SDSNot specifiedUses a less moisture-sensitive base than Cs₂CO₃. jsynthchem.com

In the mid-1990s, palladium-catalyzed methods, particularly the Buchwald-Hartwig amination and its ether synthesis variant, emerged as powerful alternatives to the Ullmann reaction. rsc.orgwikipedia.org These reactions generally proceed under milder conditions and exhibit broader functional group tolerance. organic-chemistry.org

A typical Buchwald-Hartwig ether synthesis system consists of a palladium precursor, such as Pd(OAc)₂ or [(cinnamyl)PdCl]₂, and a phosphine (B1218219) ligand. acs.org The development of bulky and electron-rich phosphine ligands has been a key factor in the success of these reactions. acs.org These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org A variety of bases, including sodium tert-butoxide (NaOt-Bu) and potassium phosphate (K₃PO₄), are used to deprotonate the phenol. The reaction allows for the coupling of a wide range of aryl halides (including chlorides, which are often unreactive in Ullmann couplings) and phenols.

Table 4: Selected Palladium-Based Catalyst Systems for Diaryl Ether Synthesis

Palladium SourceLigandBaseSolventTemperature (°C)Key Feature
[(cinnamyl)PdCl]₂Bulky biarylphosphine ligand (L8)K₃PO₄TolueneRoom Temp - 100Allows for room temperature coupling in some cases. acs.org
Pd(OAc)₂cataCXium® P (2-phosphino-substituted N-arylpyrrole)K₃PO₄Toluene120Efficient for coupling of aryl chlorides.
Pd(dba)₂DPPF (1,1'-Bis(diphenylphosphino)ferrocene)NaOt-BuToluene100Early example of Pd-catalyzed diaryl ether synthesis from aryl bromides. scispace.com
Pd(OAc)₂NIXANTPHOSLiN(SiMe₃)₂CPMENot specifiedUsed for the arylation of 4-pyridylmethyl ethers. nih.gov

Exploration of Heterogeneous Catalysis

Heterogeneous catalysis is a cornerstone of sustainable chemical production, offering advantages like catalyst recyclability, simplified product purification, and enhanced stability. mdpi.comaldeser.orgnih.gov For the synthesis of diaryl ethers, which typically involves Ullmann-type coupling reactions, the development of robust solid-supported catalysts is a key area of research. mdpi.com

Zeolites are crystalline aluminosilicates with well-defined microporous structures, high surface areas, and tunable acidity. mdpi.comrsc.org These properties make them excellent supports for catalytically active metal species, particularly copper, which is commonly used in C-O bond formation. mdpi.commdpi.com

The application of copper-exchanged zeolites, such as Cu(I)-USY (Ultrastable Y), has been explored for the synthesis of biaryls and diaryl ethers. mdpi.com These catalysts can facilitate the oxidative homocoupling of phenols or the cross-coupling of phenols with aryl boronic acids under relatively mild and environmentally friendly conditions. mdpi.com The zeolite framework not only stabilizes the copper nanoparticles, preventing agglomeration, but its nanometric cavities can also impart shape selectivity to the reactions. mdpi.com

Research has demonstrated that various types of zeolites, including Ultrastable Y (USY), mordenite (B1173385) (MOR), beta (β), and ZSM-5, can serve as effective solid supports for heterogeneous copper catalysts in Ullmann coupling reactions. mdpi.com The high hydrothermal stability and low cost of zeolites further enhance their appeal for industrial applications. mdpi.com

Table 1: Examples of Zeolite-Based Catalysis in Diaryl Ether Synthesis

Catalyst System Reactants Conditions Yield Source
CuI-USY Phenols and Aryl Boronic Acids Air, Methanol or Water Good to High mdpi.com
Copper-exchanged Zeolites (General) Phenols and Aryl Halides Varies Effective mdpi.com

Clays, such as montmorillonite (B579905), are layered aluminosilicates that are readily available, inexpensive, and environmentally benign. researchgate.netrsc.org Their ability to be easily modified, for instance through pillaring or supporting metal nanoparticles, makes them versatile catalyst supports. researchgate.netmdpi.com

Palladium and copper co-supported on clay catalysts have proven effective in etherification reactions. For example, a Pd-Cu-doped Ti-pillared montmorillonite catalyst has been successfully used in O-arylation reactions, demonstrating good to excellent yields and the ability to be reused for several cycles without significant loss of activity. mdpi.comresearchgate.net The clay's large specific surface area and adsorption capacity help in dispersing the active metal species and preventing their aggregation. researchgate.net These clay-based systems offer a practical and cost-effective alternative for synthesizing diaryl ethers. researchgate.net

Table 2: Clay-Supported Catalyst Performance in Ullmann O-Arylation

Catalyst Reaction Type Key Features Reusability Source
Pd-MtTiCu O-arylation Good to excellent yields Up to 3 times mdpi.com
Cu-doped Ti-pillared montmorillonite O-, N-, S-arylation Effective for various couplings Good yield up to 3 cycles researchgate.net

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance safety. nih.gov This involves the careful selection of solvents and the use of alternative energy sources to promote reactions. researchgate.net

Solvents account for a significant portion of waste in chemical processes, making their selection a critical aspect of green synthesis. jk-sci.com The ideal solvent should be non-toxic, biodegradable, non-flammable, and recyclable. researchgate.net Solvent selection guides categorize common solvents based on their environmental, health, and safety (EHS) profiles. rsc.org

For the synthesis of diaryl ethers, traditional solvents like DMF, DMAc, and NMP are often used but are classified as hazardous. rsc.orgwhiterose.ac.uk Greener alternatives include anisole, sulfolane, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a preferable substitute for THF. jk-sci.comwhiterose.ac.uk Water and alcohols like ethanol and isopropanol (B130326) are also highly recommended when chemically compatible with the reaction conditions. rsc.org The optimization of a synthetic route should prioritize the use of these "recommended" or "problematic" solvents over "hazardous" or "highly hazardous" ones to align with green chemistry goals. jk-sci.comrsc.org

Table 3: Green Solvent Selection Guide Summary

Classification Example Solvents Rationale Source
Recommended Water, Ethanol, Anisole, Ethyl Acetate Low toxicity, biodegradable, safe profile rsc.org
Problematic Toluene, 2-MeTHF, Acetonitrile Requires specific measures for scale-up jk-sci.comrsc.org
Hazardous DMF, NMP, Hexane, Diethyl ether Strong constraints on use, substitution is a priority rsc.orgwhiterose.ac.uk
Highly Hazardous Benzene, Chloroform, Carbon Tetrachloride To be avoided even in laboratory settings jk-sci.comrsc.org

Ultrasonic irradiation has emerged as a powerful tool in green synthesis for promoting organic reactions. nih.gov The phenomenon of acoustic cavitation generates localized high temperatures and pressures, leading to enhanced reaction rates, higher yields, and often milder reaction conditions. nih.govnih.gov

In the context of diaryl ether synthesis, ultrasound has been successfully employed to assist SNAr reactions between phenols and activated fluoroarenes. nih.gov This method can achieve good to excellent yields at relatively low temperatures (e.g., 58°C) and, in some cases, without the need for a catalyst. nih.gov The use of ultrasound can significantly shorten reaction times compared to conventional heating methods, contributing to energy efficiency and higher throughput. nih.govresearchgate.net This technology represents a clean and efficient alternative for the synthesis of this compound and related structures.

Stereochemical Control in Synthesis (if applicable to chiral analogues)

While this compound itself is not chiral, analogues with specific substitution patterns can exhibit atropisomerism, a form of axial chirality arising from restricted rotation around a single bond. nih.gov The synthesis of such enantioenriched axially chiral diaryl ethers is a significant challenge in organic chemistry. rsc.org

Recent advances have demonstrated that N-heterocyclic carbene (NHC) catalysis can be employed for the atroposelective esterification of prochiral dialdehydes to construct these complex chiral structures. rsc.orgresearchgate.net This methodology allows for the synthesis of diaryl ether-type atropisomers with excellent enantioselectivity (often >90% ee) under mild conditions. nih.gov The ability to control the stereochemistry is crucial for applications in catalysis and medicinal chemistry, where a specific stereoisomer is often responsible for the desired biological activity or catalytic performance. rsc.org The racemization barrier of these axially chiral diaryl ethers is often high, ensuring their stereochemical stability for further transformations. nih.govresearchgate.net

Enantioselective and Diastereoselective Synthesis Principles

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic precursor. The core principle behind this is the use of a chiral influence, which can be a chiral catalyst, a chiral auxiliary, or a chiral reagent, to create a diastereomeric transition state that favors the formation of one enantiomer over the other. For analogues of this compound, chirality can be introduced at a stereocenter on one of the aromatic rings or, more complexly, can arise from restricted rotation around the C-O-C bond, leading to atropisomerism.

Diastereoselective synthesis, on the other hand, focuses on the selective formation of one diastereomer over all other possibilities in a molecule with multiple stereocenters. This is often governed by the existing stereochemistry within the molecule, which directs the approach of a reagent to a prochiral center.

A key strategy in the asymmetric synthesis of diaryl ethers is the desymmetrization of prochiral molecules. nih.govacs.org This involves the selective reaction of one of two identical functional groups in a symmetrical molecule with a chiral reagent or catalyst, leading to a chiral product. For instance, a symmetrically substituted diaryl ether could undergo a catalyzed reaction that selectively modifies one of the two phenolic rings, thus inducing chirality.

Another important principle is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org This method is particularly useful for separating racemic mixtures of chiral phenoxyphenols that may be easier to synthesize without stereocontrol. The efficiency of a kinetic resolution is determined by the relative rates of reaction of the two enantiomers, often expressed as the selectivity factor (s). A high selectivity factor is necessary to obtain high enantiomeric excess (ee) for the unreacted starting material and the product.

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution. In DKR, the racemic starting material is continuously racemized under the reaction conditions. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product, overcoming the 50% yield limitation of classical kinetic resolution.

Methodologies for Chiral Center Introduction or Resolution

The introduction or resolution of chiral centers in analogues of this compound can be achieved through various sophisticated methodologies. These methods often rely on catalysis, leveraging small amounts of a chiral entity to generate large quantities of an enantioenriched product.

Catalytic Asymmetric Synthesis of Axially Chiral Diaryl Ethers:

One of the most elegant approaches to creating chiral diaryl ethers is through the catalytic asymmetric synthesis of atropisomers. These are stereoisomers that result from hindered rotation around a single bond. While this compound itself is not atropisomeric, appropriately substituted analogues can exhibit this form of chirality.

Recent advancements have seen the use of chiral phosphoric acids (CPAs) as highly effective organocatalysts in the enantioselective synthesis of C-O axially chiral diaryl ethers. acs.org One such methodology involves the desymmetrization of prochiral diamines containing a diaryl ether scaffold through acylation with azlactones. acs.orgacs.org This reaction proceeds with high yields and excellent enantioselectivities, as illustrated in the following table.

Table 1: Chiral Phosphoric Acid-Catalyzed Desymmetric Acylation of Prochiral Diamines
SubstrateChiral CatalystYield (%)Enantiomeric Ratio (er)
Prochiral diamino diaryl ether 1(R)-TRIP9899.5:0.5
Prochiral diamino diaryl ether 2(R)-STRIP9599:1
Prochiral diamino diaryl ether 3(R)-TRIP9298:2

This table presents representative data on the enantioselective synthesis of axially chiral diaryl ethers using chiral phosphoric acid catalysis. The substrates are prochiral diamino diaryl ethers, which are analogues of the core this compound structure.

Kinetic Resolution of Racemic Phenoxyphenols:

For racemic mixtures of chiral phenoxyphenol analogues, enzymatic kinetic resolution offers a powerful tool for separation. Lipases are commonly used enzymes that can selectively acylate one enantiomer of an alcohol, leaving the other enantiomer unreacted. mdpi.com The choice of acylating agent and solvent system is critical for achieving high enantioselectivity.

Table 2: Enzymatic Kinetic Resolution of a Racemic Phenoxypropanol
EnzymeAcylating AgentSolventEnantiomeric Excess of Product (eep %)Enantioselectivity (E)
Lipase from Candida rugosa MYIsopropenyl acetate[EMIM][BF4] and Toluene96.267.5
Lipase B from Candida antarcticaVinyl acetateToluene>99>200

This table showcases the efficiency of enzymatic kinetic resolution for a racemic building block containing a phenoxy group, which is analogous to the structure of this compound. The data highlights the high enantiomeric purity that can be achieved. mdpi.com

Chiral Resolution via Diastereomeric Salt Formation:

A classical yet effective method for resolving racemic mixtures of acidic or basic analogues of this compound is through the formation of diastereomeric salts. This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers of the original compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Methoxy 2 Phenoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationnist.govbenchchem.comprinceton.edunih.govbldpharm.compublish.csiro.au

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-Methoxy-2-phenoxyphenol. It provides detailed information about the carbon-hydrogen framework of the molecule.

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights, more advanced 1D techniques are crucial for a complete assignment.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. huji.ac.il A DEPT-135 experiment, for instance, would show CH and CH₃ signals pointing in one direction and CH₂ signals in the opposite direction, while quaternary carbons would be absent. This would be instrumental in confirming the presence of the methoxy (B1213986) group (CH₃) and the specific types of carbons in the two aromatic rings of this compound.

NOE (Nuclear Overhauser Effect) Experiments: 1D NOE experiments are pivotal for establishing through-space proximities between protons, which is key for determining the relative orientation of the two aromatic rings. uchicago.eduresearchgate.net For this compound, irradiating the methoxy protons should result in an NOE enhancement for the adjacent aromatic protons, confirming their spatial relationship. uchicago.edu Similarly, NOEs between protons on the two different aromatic rings can help define the conformation around the ether linkage. 1D NOE experiments are often faster to run than their 2D counterparts. uchicago.edu

Two-dimensional (2D) NMR experiments provide a comprehensive map of the molecule's structure by correlating different nuclei. princeton.eduresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu In this compound, COSY would reveal the coupling patterns within each aromatic ring, helping to assign the positions of the protons relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. researchgate.netsdsu.edu Each cross-peak in an HSQC spectrum of this compound would correspond to a specific C-H bond, definitively linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). researchgate.netsdsu.edu HMBC is crucial for piecing together the molecular fragments. For example, it would show a correlation between the methoxy protons and the carbon to which the methoxy group is attached, as well as correlations between protons on one ring and carbons on the other ring through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Like its 1D counterpart, 2D NOESY identifies protons that are close in space. uchicago.eduresearchgate.netyoutube.com This is particularly useful for confirming the three-dimensional structure and stereochemistry of complex molecules. e-bookshelf.de For this compound, NOESY can provide information on the through-space proximity of protons on the two aromatic rings, which is essential for understanding the molecule's conformation. researchgate.net

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
Methoxy ProtonsNoneMethoxy CarbonAromatic carbon attached to methoxy group
Aromatic ProtonsAdjacent aromatic protonsDirectly bonded aromatic carbonOther aromatic carbons within the same and other ring (2-3 bonds away), Carbon of the ether linkage
Phenol (B47542) ProtonNoneNoneAromatic carbon attached to hydroxyl group, Adjacent aromatic carbons

For the analysis of this compound in its solid, crystalline form, solid-state NMR (ssNMR) spectroscopy is employed. sci-hub.se Unlike in solution, where molecules tumble rapidly, in the solid state, anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings are not averaged out. sci-hub.se Techniques like Magic Angle Spinning (MAS) are used to reduce line broadening and improve spectral resolution. sci-hub.se ssNMR can provide valuable information on the crystalline packing, polymorphism, and dynamics of the molecule in the solid state. sci-hub.se Advanced ssNMR experiments can even be used for complete structure determination in a method known as NMR crystallography. sci-hub.se

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for an identical reference standard. ox.ac.ukbipm.orgmdpi.com By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of this compound can be accurately determined. ox.ac.ukbipm.org This method is based on the principle that the signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal. mdpi.com qNMR can also be used to monitor the progress of the synthesis of this compound by quantifying the disappearance of reactants and the appearance of the product over time.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysisnist.govbenchchem.comprinceton.edubldpharm.compublish.csiro.au

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy. acs.orgsemanticscholar.org This allows for the determination of the precise elemental composition of this compound, which helps to distinguish it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to confirm its structure. nih.govtutorchase.comlibretexts.org The fragmentation of phenyl methyl ethers, a structural component of this compound, has been studied in detail. publish.csiro.au

A hypothetical fragmentation pattern for this compound in a mass spectrum is outlined in the table below.

Fragment Ion (m/z)Proposed Structure/Loss
[M]+•Molecular ion of this compound
[M - CH₃]+Loss of a methyl radical from the methoxy group
[M - OCH₃]+Loss of a methoxy radical
[M - C₆H₅O]+Loss of a phenoxy radical
[C₆H₅O]+Phenoxy cation
[C₇H₇O₂]+Methoxy-phenol fragment cation

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nationalmaglab.org In a typical MS/MS experiment, the intact molecule of this compound is first ionized, often by adding a proton to form the precursor ion [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller product ions. nih.gov

The analysis of the fragmentation pattern provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways would be expected based on the functional groups present:

Cleavage of the Ether Bond: The diaryl ether linkage is a likely site for fragmentation. Cleavage of this C-O bond can lead to ions corresponding to the phenoxy and methoxyphenol moieties.

Loss of a Methyl Radical: The methoxy group (-OCH₃) can readily lose a methyl radical (·CH₃), a characteristic fragmentation for methoxylated aromatic compounds. mdpi.com This results in a product ion with a mass 15 Da less than the precursor.

Ring-Related Fragmentations: The aromatic rings can undergo retro-Diels-Alder (RDA) reactions or lose small neutral molecules like carbon monoxide (CO) or water (H₂O), particularly after initial fragmentation events. mdpi.comekb.eg

By meticulously analyzing the mass-to-charge ratios (m/z) of these product ions, a detailed picture of the molecule's substructures can be constructed, confirming the connectivity of the methoxy, hydroxyl, and phenoxy groups to the benzene (B151609) rings.

Table 1: Plausible MS/MS Fragmentation of [this compound + H]⁺

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation Pathway
217.08202.0615 (CH₃)Loss of a methyl radical from the methoxy group.
217.08124.0593 (C₆H₅O)Cleavage of the ether bond, retaining the methoxyphenol portion.
217.0894.04123 (C₇H₇O₂)Cleavage of the ether bond, retaining the phenol portion.
202.06174.0528 (CO)Loss of carbon monoxide from the ion formed after methyl loss.

Note: The m/z values are theoretical and based on expected fragmentation patterns for similar compounds.

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Differentiation

While mass spectrometry is excellent at determining the mass of a molecule, it often struggles to differentiate between isomers—molecules with the same chemical formula and mass but different atomic arrangements. nih.gov Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation, making it a powerful tool for this challenge. polyu.edu.hknih.gov IM-MS separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. mdpi.com

In an IM-MS instrument, ions are guided through a drift tube filled with a buffer gas. Their velocity through the tube is influenced by their collision cross-section (CCS), a value that reflects their three-dimensional shape. mdpi.com Compact, spherical ions will travel faster than extended, linear, or bulky isomers. nih.gov

For this compound, several positional isomers exist that would be indistinguishable by conventional MS alone. For example, moving the methoxy group to different positions on either ring creates a set of isomers with identical masses. However, each isomer has a unique three-dimensional structure and therefore a distinct CCS value. IM-MS can separate these isomers, allowing for their individual detection and characterization. This capability is crucial for ensuring the correct isomeric form of the compound is being studied. nih.gov

Table 2: Potential Isomers of Methoxy-phenoxyphenol Distinguishable by IM-MS

Compound NameMolecular FormulaMolar Mass ( g/mol )Expected Structural Difference
This compoundC₁₃H₁₂O₃216.23Methoxy group at position 5.
4-Methoxy-2-phenoxyphenolC₁₃H₁₂O₃216.23Methoxy group at position 4.
3-Methoxy-2-phenoxyphenolC₁₃H₁₂O₃216.23Methoxy group at position 3.
2-Methoxy-4-phenoxyphenolC₁₃H₁₂O₃216.23Methoxy group on the non-hydroxylated ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" by probing the vibrations of chemical bonds. edinst.com IR spectroscopy measures the absorption of infrared light by molecules, and it is particularly sensitive to vibrations of bonds with a strong dipole moment, such as the O-H (hydroxyl) and C=O (carbonyl) groups. mt.com Raman spectroscopy, on the other hand, involves the inelastic scattering of laser light and is more sensitive to vibrations of non-polar, symmetric bonds, such as C-C bonds within an aromatic ring. mt.comphotothermal.com Used together, they provide a comprehensive picture of the functional groups present in a molecule.

For this compound, these techniques can unequivocally identify its key functional groups:

-OH (hydroxyl) group: A characteristic stretching vibration.

-OCH₃ (methoxy) group: C-H stretching and bending vibrations.

Aromatic Rings: C-H stretching and C=C in-ring vibrations.

Ether Linkage (C-O-C): Asymmetric and symmetric stretching vibrations.

Vibrational Mode Assignment

Assigning specific absorption bands in the IR and Raman spectra to particular molecular vibrations provides definitive structural confirmation. nih.gov This is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate the vibrational frequencies and modes of a molecule. asianpubs.org The assignments for this compound would be based on established frequency ranges for its constituent functional groups.

Table 3: Predicted Vibrational Mode Assignments for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)SpectroscopyNotes
O-H Stretch3600-3200IRPosition and shape are sensitive to hydrogen bonding. alfredstate.edu
Aromatic C-H Stretch3100-3000IR, RamanCharacteristic of sp² C-H bonds. asianpubs.org
Aliphatic C-H Stretch3000-2850IR, RamanFrom the -OCH₃ group. asianpubs.org
Aromatic C=C Stretch1620-1450IR, RamanMultiple bands are expected due to the two phenyl rings.
C-O-C Asymmetric Stretch1275-1200IRStrong band characteristic of aryl ethers.
C-O-C Symmetric Stretch1075-1020RamanWeaker in IR, stronger in Raman.
C-O Stretch (Phenol)1260-1180IRAssociated with the hydroxyl-bearing ring.

Note: These are general ranges and the exact positions can vary based on the molecular environment and interactions.

Assessment of Intermolecular Interactions (e.g., hydrogen bonding)

The strength and nature of intermolecular interactions, particularly hydrogen bonding, profoundly influence the physical and chemical properties of a compound. IR spectroscopy is an exceptionally sensitive tool for studying hydrogen bonds. researchgate.net The frequency of the O-H stretching vibration is a direct probe of its environment. libretexts.org

In this compound, two main types of hydrogen bonds are possible:

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydrogen of the hydroxyl group and the oxygen of the nearby ether linkage. This would result in a sharp O-H stretching band in the IR spectrum at a lower frequency than a completely "free" hydroxyl group.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, the hydroxyl group of one molecule can form a hydrogen bond with an oxygen atom (either from the hydroxyl, methoxy, or ether group) of a neighboring molecule. mdpi.com This leads to the appearance of a very broad and significantly red-shifted O-H band in the IR spectrum, typically centered around 3400-3200 cm⁻¹. libretexts.org

The presence, position, and shape of the O-H band in the IR spectrum can therefore be used to deduce the predominant type of hydrogen bonding occurring, providing insight into the molecule's self-assembly and crystal packing. americanpharmaceuticalreview.com

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the complete three-dimensional structure of a crystalline molecule. d-nb.info It provides the absolute structure, revealing precise bond lengths, bond angles, and the conformation of the molecule as it exists in the solid state. caltech.edu This technique is unparalleled in its ability to provide an unambiguous structural proof.

Single-Crystal X-ray Diffraction

The most powerful variant of this technique is single-crystal X-ray diffraction (SC-XRD). uhu-ciqso.es This method requires growing a high-quality, single crystal of the compound, which can sometimes be a challenge for organic molecules. researchgate.net Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a focused beam of X-rays. The X-rays diffract off the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. indico.global

By analyzing the positions and intensities of the thousands of diffracted spots, researchers can calculate the electron density map of the molecule within the crystal's unit cell. This map is then used to build a three-dimensional model of the molecule, pinpointing the exact location of each atom. uhu-ciqso.es The resulting data would not only confirm the connectivity of this compound but also reveal the dihedral angles between the two phenyl rings and the specific orientation of the methoxy and hydroxyl groups. ncl.ac.ukresearchgate.net

Table 4: Representative Crystallographic Data Obtainable from SC-XRD for this compound

ParameterExample ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)10.5Unit cell dimension.
b (Å)8.2Unit cell dimension.
c (Å)12.9Unit cell dimension.
β (°)98.5Unit cell angle.
Volume (ų)1095Volume of one unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the model and the experimental data.

Note: This table is hypothetical and illustrates the type of data produced in a crystallographic experiment.

Powder X-ray Diffraction for Polymorphic Analysis

Powder X-ray Diffraction (PXRD) is a primary and powerful analytical technique for the investigation of crystalline solids. cambridge.orgacs.org It is particularly crucial in the pharmaceutical and chemical industries for the identification and characterization of polymorphs—different crystalline forms of the same chemical compound. creative-biostructure.comrigaku.com Polymorphs can exhibit distinct physical and chemical properties, and PXRD provides definitive information about the crystal structure. creative-biostructure.comrigaku.com Although specific PXRD studies on the polymorphic forms of this compound are not extensively available in the public domain, the methodology remains the standard for such an analysis.

The fundamental principle of PXRD is based on the constructive interference of a monochromatic X-ray beam scattered by the electron clouds of atoms arranged in a periodic lattice. creative-biostructure.comunits.it When an X-ray beam is directed at a crystalline powder sample, the randomly oriented crystallites ensure that some are in the correct orientation to satisfy Bragg's Law (nλ = 2d sinθ). creative-biostructure.com This results in a unique diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). creative-biostructure.comucl.ac.uk

Each polymorph, having a unique crystal lattice arrangement and unit cell dimensions, will produce a distinct "fingerprint" PXRD pattern. creative-biostructure.commdpi.com The positions of the diffraction peaks (2θ values) are determined by the unit cell parameters, while the intensities of the peaks are related to the arrangement of atoms within the unit cell. ucl.ac.uk Therefore, by comparing the PXRD patterns of different batches or crystallization products, one can identify the presence of different polymorphs. rigaku.comrigaku.com

Should different polymorphic forms of this compound be discovered, their PXRD patterns would be the definitive method for their identification and differentiation. For illustrative purposes, a hypothetical comparison of PXRD data for two distinct polymorphs (Form A and Form B) of this compound is presented below. The table showcases how differences in peak positions (2θ) and their relative intensities would distinguish the two forms.

Hypothetical Powder X-ray Diffraction Data for Polymorphs of this compound

Form AForm B
2θ (°)     d-spacing (Å)
8.510.39
12.37.19
15.85.60
19.14.64
21.74.09
24.63.61
28.23.16

In a typical analysis, the sample would be scanned over a range of 2θ angles, and the resulting diffractogram would be compared against reference patterns of known polymorphs. rigaku.com Quantitative analysis can also be performed to determine the relative amounts of each polymorph in a mixture by analyzing the intensities of their characteristic, non-overlapping peaks. mdpi.com The development of such methods is crucial for ensuring the consistency and quality of a crystalline solid material. cambridge.org

Computational and Theoretical Investigations of 5 Methoxy 2 Phenoxyphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the energies and distributions of electrons within a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has become a popular tool for calculating molecular properties due to its favorable balance between accuracy and computational cost. DFT calculations for a molecule like 5-Methoxy-2-phenoxyphenol would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311G(d,p)) to approximate the exchange-correlation energy and describe the atomic orbitals, respectively.

A crucial first step in most computational studies is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this calculation would predict key structural parameters.

Table 1: Predicted Structural Parameters from a Hypothetical DFT Geometry Optimization This table illustrates the type of data that would be generated from a DFT geometry optimization study. Actual values for this compound are not available.

Parameter TypeAtoms InvolvedPredicted Value
Bond LengthC-O (Phenoxy ether link)~1.36 Å
Bond LengthC-O (Methoxy group)~1.37 Å
Bond LengthO-H (Phenolic hydroxyl)~0.96 Å
Bond AngleC-O-C (Ether linkage)~118°
Dihedral AngleDihedral between the two phenyl ringsVariable, depends on rotational conformation

DFT is used to analyze a molecule's electronic properties, which are key to understanding its reactivity. This includes mapping the electron density to determine charge distribution and identifying the frontier molecular orbitals (FMOs).

Frontier Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO is the region from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the region most likely to accept an electron, indicating electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Charge Distribution : Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom in this compound. This information helps in understanding electrostatic interactions and identifying reactive sites.

Table 2: Hypothetical Frontier Orbital Energies for this compound This table illustrates the type of data that would be generated from a DFT analysis of electronic properties. Actual values for this compound are not available.

OrbitalEnergy (eV)Significance
HOMO-5.5 to -6.5Electron-donating ability
LUMO-1.0 to -2.0Electron-accepting ability
HOMO-LUMO Gap (ΔE)~4.5Chemical reactivity and stability

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate nuclear magnetic resonance (NMR) shielding tensors. These calculated values can be correlated with experimental chemical shifts to aid in spectral assignment. While calculated values often show a good linear correlation with experimental data, they may require empirical scaling for higher accuracy. Machine learning models trained on DFT data are also emerging as a rapid and accurate method for predicting NMR chemical shifts.

While DFT is prevalent, other quantum chemical methods are also available.

Ab Initio Methods : These methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach. More complex and accurate methods, like Møller–Plesset perturbation theory (MP2), build upon the HF result to better account for electron correlation. These methods are generally more computationally demanding than DFT.

Semi-Empirical Methods : These methods use a simplified Hartree-Fock formalism and incorporate parameters derived from experimental data to speed up calculations. Methods like AM1 (Austin Model 1), PM3 (Parameterized Model 3), and MNDO (Modified Neglect of Diatomic Overlap) are much faster than ab initio or DFT methods, making them suitable for very large molecules, though they are generally less accurate. They can be effective for initial geometry optimizations or for studying large systems where higher-level theory is computationally prohibitive.

Density Functional Theory (DFT) Studies

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are used to study the physical movements and interactions of larger systems over time.

Molecular Modeling : This broad term encompasses all theoretical methods and computational techniques used to model or mimic the behavior of molecules. It includes the quantum methods described above as well as molecular mechanics.

Molecular Dynamics (MD) Simulations : MD simulations use classical mechanics (Newton's laws of motion) to simulate the movement of atoms and molecules over a period of time. A "force field" (a set of parameters describing the potential energy of the system) is used to define the interactions between atoms. For this compound, an MD simulation could be used to explore its conformational landscape (i.e., the different shapes it can adopt due to bond rotations) or to simulate its interaction with a solvent or a biological macromolecule.

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical aspect of understanding the three-dimensional structure of a flexible molecule like this compound and its corresponding energy landscapes. The molecule's structure is largely defined by the torsion angles around the ether linkage connecting the two phenyl rings and the orientation of the methoxy (B1213986) group.

Key Torsional Angles in this compound:

C-O-C-C (Dihedral angle 1): Rotation around the ether bond connecting the phenoxy group to the phenol (B47542) ring.

C-C-O-C (Dihedral angle 2): Rotation of the entire phenoxy group relative to the phenol ring.

C-C-O-CH3 (Dihedral angle 3): Rotation of the methyl group of the methoxy substituent.

A potential energy surface (PES) can be generated by systematically varying these key dihedral angles and calculating the corresponding single-point energy at each conformation using quantum mechanical methods such as Density Functional Theory (DFT). The resulting PES would reveal the low-energy conformations (local minima) and the energy barriers (saddle points) separating them. For a molecule like this compound, this would likely show a rugged landscape with multiple stable conformers of comparable energy. nih.gov

Molecular dynamics (MD) simulations can also be employed to explore the conformational space and energy landscape. By simulating the molecule's movement over time in a given environment (e.g., in a solvent), one can observe the transitions between different conformational states and map out the free-energy landscape. nih.gov

Intermolecular Interactions and Self-Assembly (if applicable)

The potential for this compound to engage in intermolecular interactions and self-assembly can be investigated computationally. The molecule possesses several features that can participate in non-covalent interactions:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the oxygen atoms of the ether and methoxy groups can act as hydrogen bond acceptors.

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions with other aromatic systems.

Computational methods can quantify the strength of these interactions. For instance, DFT calculations can be used to determine the binding energies of dimers or larger clusters of this compound. The analysis of the electron density, using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize the nature of the intermolecular bonds.

Molecular dynamics simulations are particularly useful for studying self-assembly. By simulating a system containing many molecules of this compound, one can observe whether they spontaneously organize into larger structures, such as aggregates or layers. The radial distribution function (RDF) can be calculated from the simulation trajectory to understand the average distance and coordination number of molecules in the condensed phase.

Studies on the self-assembly of related benzodithiophene derivatives have shown that the number and position of alkoxy chains can drastically influence the resulting assembled structures, leading to transformations from compact, core-induced patterns to more open, chain-induced networks. semanticscholar.org This suggests that the methoxy group in this compound could play a significant role in directing its self-assembly behavior.

Mechanistic Pathway Elucidation through Computational Studies

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this would typically involve studying its synthesis, a common route being the Ullmann condensation or a similar nucleophilic aromatic substitution reaction.

A general Ullmann-type reaction for the synthesis of diaryl ethers involves the copper-catalyzed coupling of a phenol with an aryl halide. beilstein-journals.orgmdpi.com Computational studies using DFT can model the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. nih.gov

A plausible reaction for the synthesis of a this compound analogue could be:

2-Bromo-4-methoxyphenol (B98834) + Phenol → this compound + HBr (in the presence of a copper catalyst and a base)

Computational investigation of this reaction would involve:

Reactant Complex Formation: Modeling the interaction of the reactants with the copper catalyst.

Oxidative Addition: Calculation of the energy barrier for the insertion of the copper catalyst into the C-Br bond.

Ligand Exchange: Modeling the coordination of the phenoxide to the copper center.

Reductive Elimination: Determining the transition state and energy barrier for the formation of the C-O bond and regeneration of the catalyst.

Transition State Analysis for Reaction Pathways

For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is crucial. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Computational methods, such as DFT, can be used to locate the geometry of the TS. Once located, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the Ullmann condensation, computational studies on model systems have shown that the presence of a metal cation plays a significant role in binding the leaving group and facilitating its displacement. nih.gov The barrier to reaction has been found to decrease with increasing size of the metal cation in a series of group I metal phenoxides. nih.gov Distortion/interaction energy analysis can also be employed to understand the components of the activation energy, often revealing that the energy required to distort the reactants into their transition state geometries is a major contributor. nih.gov

Free Energy Surface Mapping

While a one-dimensional reaction coordinate diagram is useful, a more complete picture of a reaction is provided by a multi-dimensional free energy surface (FES). The FES maps the free energy of the system as a function of two or more reaction coordinates.

Computational techniques like umbrella sampling or metadynamics, often coupled with QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to construct the FES for a reaction in solution. nih.gov This allows for the exploration of multiple reaction pathways and the identification of the minimum free energy path.

For the rotation around the ether bond in diaryl ethers, a 2D FES could be mapped as a function of the two C-O-C-C dihedral angles. This would visualize all possible conformations and the energy barriers between them, providing insights into the molecule's flexibility.

Solvent Effects in Reaction Mechanisms

Solvents can have a profound impact on reaction rates and mechanisms. ucsb.edu Computational models can account for solvent effects in two primary ways:

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. Popular implicit solvent models include the Polarizable Continuum Model (PCM).

Explicit Solvent Models: A number of individual solvent molecules are included in the calculation, surrounding the solute. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally more expensive. QM/MM methods are often used, where the solute is treated with quantum mechanics and the solvent with molecular mechanics. ucsb.eduresearchgate.net

For the synthesis of this compound via a reaction like the Ullmann condensation, the choice of solvent is critical. Computational studies could be used to compare the reaction profile in different solvents to predict which would lead to the highest reaction rate. For instance, polar aprotic solvents are often used in such reactions, and computational modeling could help to rationalize this choice by showing a stabilization of charged intermediates or transition states.

Structure-Based Computational Approaches

Structure-based computational approaches are particularly relevant if this compound is being investigated for its biological activity. These methods rely on the three-dimensional structure of a biological target, such as a protein or enzyme.

Molecular Docking: This is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target. If a target protein for this compound were identified, molecular docking could be used to predict its binding mode and estimate its binding affinity. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a scoring function that approximates the binding free energy.

A computational study on the structurally related compound, 5-Pentyl-2-phenoxyphenol, investigated its binding affinity against Mycobacterium Enoyl ACP Reductase. researchgate.net In that study, density functional theory was used for the geometric optimization of the drug structure, and molecular dynamics simulations were employed to analyze the binding conformation and stability. researchgate.net Similar approaches could be applied to this compound.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This can provide insights into the stability of the binding mode, the role of specific intermolecular interactions, and the influence of the ligand on the protein's conformation. Free energy calculation methods, such as MM/PBSA or MM/GBSA, can be applied to the MD trajectory to obtain a more accurate estimate of the binding affinity.

Virtual Screening and Ligand Design Principles (e.g., for target engagement in theoretical contexts)

No available studies detail the use of this compound in virtual screening campaigns or outline ligand design principles based on its scaffold for theoretical target engagement.

Molecular Docking for Hypothetical Interactions (e.g., with theoretical scaffolds)

There are no published molecular docking simulations detailing the hypothetical interactions of this compound with any theoretical protein scaffolds or biological targets.

This absence of information indicates a significant gap in the research landscape concerning the computational chemistry of this compound. Future research may explore the potential of this compound through in silico methods, which could provide valuable insights into its physicochemical properties and potential biological activities.

Reactivity Studies and Mechanistic Investigations of 5 Methoxy 2 Phenoxyphenol Transformations

Fundamental Organic Reactions of the Phenoxyphenyl Ether Moiety

The reactivity of the 5-Methoxy-2-phenoxyphenol core structure is largely governed by the principles of aromatic chemistry, influenced by the activating effects of the oxygen-containing substituents.

Electrophilic aromatic substitution (SEAr) is a primary class of reactions for electron-rich aromatic compounds like phenols and ethers. wikipedia.orgbritannica.com The rate and regioselectivity of these reactions are controlled by the directing effects of the substituents already present on the aromatic ring. vanderbilt.edu In this compound, the parent ring contains three substituents: a hydroxyl (-OH), a phenoxy (-OPh), and a methoxy (B1213986) (-OCH₃) group. All three are classified as activating groups, meaning they increase the rate of reaction compared to benzene (B151609) by donating electron density into the ring system, thereby stabilizing the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.orgvanderbilt.edu

Both hydroxyl and alkoxy (methoxy, phenoxy) groups are ortho-, para-directors due to their ability to donate a lone pair of electrons via resonance. vanderbilt.edu The directing effects in the polysubstituted ring of this compound are complex and synergistic.

Hydroxyl Group (-OH): As a powerful activating group, it strongly directs incoming electrophiles to the positions ortho and para to it. In this molecule, the para position (C4) is occupied by the methoxy group. The ortho position (C6) is sterically unhindered, making it a likely site for substitution.

Phenoxy Group (-OPh): Located at C2, this group also directs ortho and para. Its para position (C5) is blocked by the methoxy group. One ortho position is the C1 carbon bearing the hydroxyl group, and the other is C3.

Methoxy Group (-OCH₃): Situated at C5, this group directs to its ortho positions (C4 and C6) and its para position (C2).

The combined influence of these groups suggests that the most probable sites for electrophilic attack are C3 and C6, which are activated by multiple substituents and are sterically accessible. The precise outcome of a specific reaction would depend on the nature of the electrophile and the reaction conditions.

Table 1: Directing Effects of Substituents on the Primary Aromatic Ring

Substituent Position Activating/Deactivating Directing Effect
Hydroxyl (-OH) C1 Strongly Activating Ortho, Para
Phenoxy (-OPh) C2 Activating Ortho, Para

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, this reaction is generally difficult for electron-rich aromatic systems. It typically requires the presence of strong electron-withdrawing groups (such as nitro groups) to stabilize the negatively charged intermediate (a Meisenheimer complex) and a good leaving group. libretexts.org

The this compound molecule lacks strong electron-withdrawing groups; instead, it is substituted with electron-donating groups. Therefore, it is generally unreactive towards common nucleophilic aromatic substitution reactions under standard conditions. For such a reaction to occur, extreme conditions or the use of very powerful basic reagents would be necessary. libretexts.org In some specialized cases, methoxy groups on arenes can undergo nucleophilic substitution facilitated by reagents like a sodium hydride-lithium iodide composite, though this is not a general reaction. ntu.edu.sg

The structure of this compound contains two types of ether linkages: an aryl alkyl ether (the methoxy group) and a diaryl ether (the phenoxy group). These bonds exhibit different reactivities.

Aryl Alkyl Ether Cleavage: The bond between the aromatic ring and the methyl group of the methoxy function can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comwikipedia.org The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the methyl carbon in an SN2 reaction to yield a phenol (B47542) and a methyl halide. masterorganicchemistry.com Cleavage of the aryl-oxygen bond does not occur as sp²-hybridized carbons are resistant to SN1 and SN2 reactions. masterorganicchemistry.com

Diaryl Ether Cleavage: The phenoxy group represents a diaryl ether linkage. These C-O bonds are significantly stronger and more resistant to cleavage than alkyl ether bonds due to the sp² hybridization of the carbon atoms. Cleavage of diaryl ethers requires extremely harsh conditions and is not typically achieved with standard reagents like HI or HBr.

Selective cleavage of the methoxy group over the phenoxy group is therefore chemically feasible. For example, reagents like boron tribromide (BBr₃) are effective for cleaving aryl methyl ethers. organic-chemistry.org

Radical Chemistry and Oxidative Transformations

The phenolic hydroxyl group is a focal point for radical reactions and oxidative processes, leading to the formation of reactive intermediates that can undergo further transformations.

Phenols can be oxidized by one-electron oxidants to form phenoxy radicals. This process involves the removal of the hydrogen atom from the hydroxyl group. nih.gov In the case of this compound, a one-electron oxidation step would generate the corresponding 5-methoxy-2-phenoxyphenoxyl radical.

The stability of this radical is enhanced by resonance, with the unpaired electron delocalized from the oxygen atom into the π-system of the aromatic ring. cmu.edu The electron spin density is highest on the oxygen atom and at the carbon atoms ortho and para to it. cmu.edu This delocalization is a key factor in the subsequent reactivity of the radical. The phenoxy radical can participate in various reactions, including hydrogen atom abstraction from other molecules or coupling reactions with other radicals. nih.govcmu.edu

Phenoxy radicals are key intermediates in oxidative coupling reactions, a process that forms new carbon-carbon or carbon-oxygen bonds. wikipedia.org These reactions are fundamental in the biosynthesis of many natural products and have been adapted for synthetic organic chemistry. researchgate.net The coupling can be either intramolecular or intermolecular.

The mechanism of oxidative coupling often involves the reaction of two phenoxy radicals (radical-radical coupling) or the reaction of a phenoxy radical with a neutral phenol molecule (radical-neutral coupling). nih.gov

Radical-Radical Coupling: Two phenoxy radicals can dimerize. The coupling can occur between sites of high spin density, leading to the formation of C-C or C-O bonds. For the 5-methoxy-2-phenoxyphenoxyl radical, coupling could lead to the formation of biphenol derivatives (C-C coupling) or dibenzo-p-dioxin (B167043) structures (C-O coupling).

Radical-Neutral Coupling: A phenoxy radical can attack a neutral phenol molecule. This pathway is often favored as the concentration of radicals is typically low. nih.gov The radical adds to the electron-rich aromatic ring of the neutral molecule, followed by subsequent oxidation and tautomerization to yield the final coupled product. wikipedia.orgnih.gov

These reactions can be promoted by various reagents, including transition metal complexes (e.g., those containing iron, copper, or molybdenum), enzymes (like laccases), or electrochemical methods. wikipedia.orgresearchgate.netuni-mainz.de The specific products formed are highly dependent on the oxidant used, the reaction conditions, and the substitution pattern of the phenol. uni-mainz.de

Table 2: Potential Products from Oxidative Coupling of this compound

Coupling Type Bond Formed Potential Product Class
Intermolecular C-C Biaryl Bond Substituted Dihydroxy-dimethoxy-diphenoxy-biphenyl
Intermolecular C-O Diaryl Ether Bond Substituted Polyphenylene Ether

Photochemical and Thermochemical Pathways

The stability and decomposition of this compound under the influence of heat and light are dictated by the bond energies of its constituent functional groups.

The high-temperature chemistry of this compound is expected to follow pathways observed in the pyrolysis of simpler methoxyphenols and diaryl ethers, which are representative of different parts of its structure. Non-catalytic thermal decomposition of methoxyphenols typically initiates at temperatures above 600°C. nih.gov The primary reaction is the homolytic cleavage of the methyl C-O bond, leading to the formation of a methyl radical and a hydroxy phenoxy radical. nih.gov This phenoxy radical can then undergo decarbonylation to yield a hydroxycyclopentadienyl radical, which ultimately forms products like cyclopentadienone. nih.gov

In the context of this compound, two primary ether bonds are susceptible to cleavage at high temperatures: the methoxy C-O bond and the phenoxy C-O diaryl ether bond. The relative stability of these bonds will dictate the initial fragmentation products. The high temperatures required for non-catalytic pyrolysis often lead to a wide range of products due to complex secondary reactions of the initial radical species.

These values are influenced by the position of the substituents on the aromatic ring. Density functional theory (DFT) calculations have been employed to estimate gas-phase enthalpies of formation for these compounds, as well as their corresponding phenoxyl radicals and phenoxide anions. researchgate.net Such computational studies also allow for the analysis of substituent effects on the homolytic and heterolytic O−H bond dissociation energies, which are critical parameters for predicting reactivity in radical-based reactions. researchgate.net The good agreement between calculated and experimental data for simpler systems lends confidence to the application of these theoretical methods for more complex molecules like this compound. researchgate.net

Standard Molar Enthalpies of Formation (Δfgas) for Selected Methoxyphenol Isomers at 298.15 K
CompoundΔfgas (kJ·mol-1)
2-Methoxyphenol-246.1 ± 1.9
3-Methoxyphenol-240.4 ± 2.1
4-Methoxyphenol-229.7 ± 1.8
2,3-Dimethoxyphenol-386.0 ± 2.2
2,6-Dimethoxyphenol-381.7 ± 1.9
3,5-Dimethoxyphenol-399.4 ± 3.0

Data sourced from J. Chem. Eng. Data. researchgate.net

Catalytic Transformations

Catalysts play a crucial role in directing the transformation of complex molecules like this compound, enabling specific bond cleavage at lower temperatures and with higher selectivity than pyrolysis alone.

Transition metal catalysts are highly effective for the hydrodeoxygenation (HDO) and hydrogenolysis of lignin-derived compounds, which involves the cleavage of C-O bonds. For a molecule like this compound, this includes the cleavage of both the methoxy and the phenoxy ether linkages. Nickel-based catalysts, often supported on materials like CaO–H-ZSM-5, have been studied for the conversion of lignin (B12514952) model compounds such as 4-phenoxyphenol (B1666991), which models the diaryl ether bond. researchgate.net

The reaction mechanism for HDO over transition metal catalysts generally follows two main pathways: direct deoxygenation (DDO), where the C-O bond is cleaved first, followed by saturation of the aromatic ring, and hydrogenation (HYD), where the aromatic ring is hydrogenated before C-O bond scission. osti.gov The choice of catalyst and reaction conditions determines which pathway is favored. For instance, in the conversion of 4-phenoxyphenol over a Ni/CaO–H-ZSM-5 catalyst, the primary reaction is the hydrogenolysis of the C-O ether bond to produce phenol and cyclohexanol. researchgate.net The presence of both acidic and metallic sites on the catalyst is often crucial for achieving high conversion and selectivity.

Acid and base catalysis provides alternative pathways for the transformation of this compound, primarily targeting the cleavage of its ether linkages.

Acid Catalysis: Zeolites, such as H-ZSM-5, are solid acid catalysts widely used in biomass conversion. rsc.org Studies on the catalytic fast pyrolysis of methoxyphenol isomers over H-ZSM-5 reveal that reactions are initiated at significantly lower temperatures (around 440°C) compared to non-catalytic pyrolysis. nih.gov The primary reaction mechanism involves an initial demethylation of the methoxy group to yield benzenediols. rsc.org These intermediates then undergo stepwise dehydroxylation to produce phenol and finally benzene. rsc.org Alternative pathways can also lead to the formation of benzene via intermediates like cyclopentadiene (B3395910) and fulvene. rsc.org The strong Brønsted acid sites of the zeolite are considered the active sites for these cracking and deoxygenation reactions. ugent.be In the case of this compound, an acid catalyst would be expected to facilitate the cleavage of both the methoxy group and the more resilient phenoxy diaryl ether bond.

Base Catalysis: While less common for pyrolysis, base catalysts can be effective in other conversion processes. The presence of basic sites, for example in a combined catalyst like Ni/CaO–H-ZSM-5, can influence product selectivity in the cleavage of diaryl ether bonds. researchgate.net In aqueous media, base-catalyzed hydrolysis can also be a viable route for cleaving ether bonds, although it typically requires harsh conditions of high temperature and pressure.

Key Transformation Pathways in Catalytic Pyrolysis of Methoxyphenols over H-ZSM-5
Initial ReactionIntermediate ProductsFinal ProductsCatalyst Role
DemethylationBenzenediols (e.g., Catechol)Phenol, Benzene, TolueneFacilitates C-O bond cleavage at lower temperatures
DemethoxylationPhenolBenzene, ToluenePromotes direct removal of the methoxy group
DehydroxylationPhenolBenzeneRemoves hydroxyl groups from intermediates

Mechanisms based on studies of methoxyphenol isomers. nih.govrsc.org

Systematic Modification of the Phenol Hydroxyl Group

The hydroxyl group of the phenolic ring is a primary site for derivatization due to its reactivity. Modifications at this position can significantly alter the compound's polarity, hydrogen bonding capability, and metabolic stability.

Etherification and esterification are fundamental methods for modifying the phenolic hydroxyl group. These reactions replace the active hydrogen of the hydroxyl group, thereby altering the molecule's electronic and steric profile.

Etherification: This process involves converting the hydroxyl group (-OH) into an ether linkage (-OR). A common method is the Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base, acts as a nucleophile to attack an alkyl halide. This reaction is versatile, allowing for the introduction of a wide array of alkyl and aryl substituents. Acid-catalyzed etherification represents another viable pathway for synthesizing methyl ethers from hydroxyl compounds. rsc.orgosti.gov

Reaction TypeGeneral ReactionPotential Reagents (R-X or R-COCl)Resulting Derivative
EtherificationAr-OH + R-X → Ar-OR + HXMethyl iodide, Ethyl bromide, Benzyl chlorideAlkoxy or Aryloxy ethers
EsterificationAr-OH + R-COCl → Ar-O-COR + HClAcetyl chloride, Benzoyl chloride, p-Nitrobenzoyl chlorideAcetate, Benzoate, or other esters

Introducing nitrogen-containing functionalities at the hydroxyl position can create derivatives with distinct biological activities and chemical properties. nih.govresearchgate.net

Carbamates: These derivatives are typically synthesized by reacting the phenol with an isocyanate (R-N=C=O) or by a multi-step process involving reaction with phosgene (B1210022) or a phosgene equivalent followed by an amine. Carbamates are known for their relative stability and their ability to act as hydrogen bond donors and acceptors.

Other Nitrogen Derivatives: The phenolic oxygen can also be incorporated into other nitrogen-containing structures, such as O-aryl sulfamates or phosphoramidates, through reaction with the appropriate sulfamoyl or phosphoryl chlorides. These modifications introduce unique functional groups that can interact with biological targets. The synthesis of nitrogen-containing heterocycles often involves strategies that can be adapted to form complex derivatives. mdpi.comnih.gov

Derivative TypeGeneral Synthetic RouteKey ReagentsFunctional Group Introduced
CarbamateAr-OH + R-NCO → Ar-O-C(=O)NHRMethyl isocyanate, Phenyl isocyanate-O-C(=O)NHR
SulfamateAr-OH + ClSO₂NR₂ → Ar-OSO₂NR₂Sulfamoyl chloride-O-SO₂NR₂

Functionalization of Aromatic Ringsgoogle.com

The two aromatic rings of this compound provide ample opportunity for functionalization through electrophilic aromatic substitution and cross-coupling reactions. organic-chemistry.orgresearchgate.net The existing substituents (hydroxyl, methoxy, and phenoxy groups) direct incoming electrophiles to specific positions, primarily ortho and para to the activating groups.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings can be achieved using various halogenating agents. hw.ac.uk Halogens can alter the electronic properties of the rings and serve as handles for subsequent cross-coupling reactions. The regioselectivity is dictated by the directing effects of the existing functional groups.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. arkat-usa.org The nitro group is a strong electron-withdrawing group and can be subsequently reduced to an amino group. The nitration of substituted phenols can yield various isomers depending on the reaction conditions. rsc.org For instance, the nitration of methoxy-substituted phenols often leads to monohydroxylated compounds. nih.gov

Amination: An amino group (-NH₂) can be introduced directly or, more commonly, by the reduction of a nitro group. The amino group is a versatile functional handle that can be further derivatized into amides, sulfonamides, or used in cyclization reactions to form heterocyclic rings.

The synthesis of biaryl and heteroaryl analogues involves the formation of a new carbon-carbon or carbon-heteroatom bond between one of the aromatic rings of the parent molecule and another aromatic or heteroaromatic system. chemicalbook.comilrs.de

Biaryl Analogues: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating biaryl linkages. kaust.edu.sanih.gov This typically involves first halogenating one of the aromatic rings of this compound and then reacting it with an arylboronic acid in the presence of a palladium catalyst and a base. This method allows for the synthesis of a wide range of sterically hindered and electronically diverse biaryls. d-nb.infosciencegate.app

Heteroaryl Analogues: Similar cross-coupling strategies can be employed to introduce heteroaromatic rings (e.g., pyridine, pyrimidine, indole). Alternatively, heteroaryl analogues can be synthesized through condensation and cyclization reactions involving functionalized derivatives of this compound. Five-membered nitrogen-containing heterocycles are of particular interest due to their prevalence in pharmacologically active compounds. wjpmr.com

Development of Libraries of Structurally Related Compounds

The development of chemical libraries based on the this compound scaffold is a key strategy in drug discovery and materials science. By systematically applying the derivatization strategies described above, large collections of structurally related compounds can be generated for high-throughput screening. lifechemicals.com

Focused libraries are designed to explore the structure-activity relationship (SAR) around a specific molecular scaffold. nih.gov For this compound, a library could be constructed by varying substituents at three main points of diversity:

The Phenolic Hydroxyl Position (R¹): Introducing a variety of ethers, esters, and nitrogen-containing groups.

The Methoxy-Substituted Ring (R²): Introducing different functional groups via aromatic substitution.

The Phenoxy Ring (R³): Introducing different functional groups via aromatic substitution or by synthesizing biaryl analogues.

This combinatorial approach allows for the rapid generation of a diverse set of molecules, maximizing the chances of discovering compounds with desired properties. nih.govtargetmol.com

Derivatization Strategies and Analogue Synthesis for 5 Methoxy 2 Phenoxyphenol

1 Scaffold Modification and Diversity-Oriented Synthesis

Scaffold modification of this compound involves altering the core diphenyl ether framework to create structurally novel analogues. This can be achieved through various synthetic transformations that change the nature of the aromatic rings or the bridging ether linkage. A key strategy in this area is Diversity-Oriented Synthesis (DOS), which aims to efficiently generate a collection of structurally diverse molecules from a common starting material. nih.govcam.ac.ukrsc.org The goal of DOS is not to optimize a specific activity but to populate chemical space with a wide range of molecular architectures. cam.ac.uk

For a scaffold like this compound, a DOS approach could involve several key transformations:

Ring Modification: Introducing different substituents on either of the phenyl rings. This can be accomplished through electrophilic aromatic substitution, cross-coupling reactions, or by starting with pre-functionalized phenol (B47542) and methoxybenzene derivatives.

Scaffold Hopping: Replacing one or both of the phenyl rings with other aromatic or heteroaromatic systems to create bioisosteres with novel properties. chemrxiv.orgnih.govnih.gov

Linkage Modification: Altering the ether linkage to other functionalities like thioethers, amines, or amides, thereby fundamentally changing the scaffold's geometry and electronic properties.

An example of a library generation approach on a similar scaffold involved the isolation of a polyhalogenated diphenyl ether, 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol, from a marine sponge. griffith.edu.au The phenolic group of this natural product was used as a handle for semisynthesis, where it was alkylated to generate a library of 12 ether analogues. griffith.edu.au This demonstrates how a natural product scaffold, analogous to the phenoxyphenol core, can be systematically modified to create a small, focused library of derivatives.

The table below illustrates a hypothetical DOS strategy starting from a key intermediate for this compound synthesis, showcasing how different building blocks can be combined to achieve scaffold diversity.

Starting Material A (Phenol Component)Starting Material B (Aryl Halide Component)Resulting Scaffold TypePotential for Diversity
5-Methoxyphenol1-Fluoro-2-nitrobenzenePhenoxyphenolHigh (Varying substituents on both rings)
5-Methoxy-thiophenol1-Fluoro-2-nitrobenzeneThiophenoxyphenolLinkage modification
3-Aminophenol1-Fluoro-2-nitrobenzeneAminophenoxyphenolLinkage modification
5-Methoxyphenol2-FluoropyridinePyridyloxyphenolScaffold hopping (heterocyclic)

This table is a conceptual representation of a Diversity-Oriented Synthesis strategy.

2 Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful technique for rapidly synthesizing a large number of distinct but structurally related molecules, known as a chemical library. imperial.ac.uk This can be done using either solid-phase or solution-phase synthesis methods. While no specific large-scale combinatorial library of this compound has been detailed in the reviewed literature, the principles of this approach are readily applicable to its scaffold.

Solid-Phase Organic Synthesis (SPOS): In a solid-phase approach, one of the building blocks (e.g., a substituted phenol) would be attached to a solid support, such as a polymer bead. youtube.com This resin-bound intermediate would then be subjected to a series of reactions with various building blocks in solution. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away after each step. youtube.comresearchgate.net For example, a resin-bound 5-methoxyphenol could be reacted with a diverse set of substituted fluoro- or chlorobenzenes in an Ullmann or Buchwald-Hartwig type reaction to generate a library of diphenyl ether derivatives.

Parallel Synthesis: This is a common combinatorial technique where reactions are carried out simultaneously in an array of separate reaction vessels (e.g., in a 96-well plate). imperial.ac.uk Each vessel contains a different combination of building blocks, but all are subjected to the same reaction conditions. This method allows for the rapid creation of a library of individual, purified compounds whose structures are known based on their position in the array. A study on the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives employed such a strategy, where a common diphenyl ether amine intermediate was reacted with a variety of benzoyl chloride derivatives to produce a library of amide analogues. nih.gov This highlights a successful application of parallel synthesis to a phenoxyphenol scaffold.

The following table outlines a hypothetical parallel synthesis plan for derivatives of this compound.

Reaction WellPhenol ComponentAryl Halide ComponentResulting Derivative
A15-Methoxyphenol2-Fluorobenzonitrile4-Methoxy-2-(2-cyanophenoxy)phenol
A25-Methoxyphenol2-Fluorobenzaldehyde4-Methoxy-2-(2-formylphenoxy)phenol
A35-MethoxyphenolMethyl 2-fluorobenzoateMethyl 2-(2-hydroxy-4-methoxyphenoxy)benzoate
B14-Chloro-5-methoxyphenol2-Fluorobenzonitrile5-Chloro-4-methoxy-2-(2-cyanophenoxy)phenol
B24-Chloro-5-methoxyphenol2-Fluorobenzaldehyde5-Chloro-4-methoxy-2-(2-formylphenoxy)phenol
B34-Chloro-5-methoxyphenolMethyl 2-fluorobenzoateMethyl 2-(2-hydroxy-5-chloro-4-methoxyphenoxy)benzoate

This table represents a hypothetical parallel synthesis array for generating a focused library of this compound analogues.

Advanced Analytical Techniques for Process Monitoring and Purity Assessment in 5 Methoxy 2 Phenoxyphenol Research

Chromatographic Method Development

Chromatographic techniques are fundamental for separating 5-Methoxy-2-phenoxyphenol from impurities, starting materials, and byproducts. The development of robust and reliable chromatographic methods is a cornerstone of quality control.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying this compound. A reversed-phase HPLC method is typically suitable for phenolic compounds. The separation is generally achieved on a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like formic acid to ensure good peak shape. mdpi.comnih.gov Detection is commonly performed using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of the analyte at multiple wavelengths and assessment of peak purity. researchgate.net

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines, evaluating parameters such as linearity, precision, accuracy, specificity, and robustness. researchgate.netscienggj.org Linearity is established by creating a calibration curve from standard solutions of known concentrations. nih.gov Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with acceptance criteria typically set at a relative standard deviation (RSD) of less than 2%. nih.govscienggj.org Accuracy is determined by recovery studies in a sample matrix. mdpi.com

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient elution with Acetonitrile and Water (containing 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV at 275 nm
Injection Volume10 µL
Column Temperature30 °C

Table 2: Illustrative Validation Data for HPLC Quantification

Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD, n=6)< 1.5%
Accuracy (% Recovery)98.5% - 101.2%

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. mdpi.com Due to the polar nature of the hydroxyl group in this compound, which can lead to poor peak shape and thermal instability, derivatization is often a necessary step to increase volatility and improve chromatographic performance. nih.gov Common derivatization techniques include acylation or silylation, which convert the active hydrogen of the phenolic group into a less polar derivative. nih.govnih.gov

The derivatized compound is then analyzed on a GC equipped with a non-polar capillary column, such as a DB-5ms. forensicresources.org The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule under electron ionization. nist.gov This allows for unambiguous identification of the target compound and any volatile impurities. nih.gov The method can be used for both qualitative identification and quantitative analysis.

Table 3: Typical GC-MS Method Parameters for Derivatized this compound

ParameterCondition
Derivatizing AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Acetic Anhydride
GC Column30 m x 0.25 mm x 0.25 µm non-polar capillary column (e.g., 5% Phenyl Methyl Siloxane)
Carrier GasHelium at a constant flow of 1 mL/min
Oven ProgramInitial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-500

While this compound is an achiral molecule, chiral chromatography is an essential technique for analogous compounds that may possess stereogenic centers. The separation of enantiomers is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. csfarmacie.cz Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.orglibretexts.org A pure enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%. wikipedia.org

Chiral HPLC is the most common method for determining enantiomeric purity. nih.govphenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a wide range of chiral compounds. mdpi.com The determination of enantiomeric excess is crucial for the success of an asymmetric synthesis. wikipedia.org

Table 4: Hypothetical Chiral HPLC Separation Parameters for a Chiral Analog

ParameterCondition
ColumnPolysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA)
Mobile PhaseHexane/Isopropanol (B130326)/Ethanol (B145695) mixture
Flow Rate0.8 mL/min
DetectionUV at 275 nm
Temperature25 °C

In-situ Spectroscopy for Reaction Monitoring

In-situ (in the reaction vessel) spectroscopic techniques are a cornerstone of PAT, enabling real-time monitoring of chemical reactions. mt.com These methods provide continuous data on reactant consumption, product formation, and the presence of intermediates, leading to a better understanding and control of the reaction process without the need for sampling. xjtu.edu.cnresearchgate.net

Real-time monitoring using Fourier Transform Infrared (FTIR) and Raman spectroscopy provides valuable insights into reaction kinetics and mechanisms. rsc.org By inserting a probe directly into the reaction vessel, spectra can be collected continuously throughout the synthesis of this compound.

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for monitoring species in the solution phase. xjtu.edu.cn It can track changes in the concentration of reactants and products by observing the characteristic absorption bands of their functional groups. For instance, in a synthesis reaction, one could monitor the disappearance of a reactant's carbonyl stretch and the appearance of the product's ether or hydroxyl bands.

Raman spectroscopy is complementary to IR and is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer. researchgate.net It can provide real-time data on changes in specific bonds, such as aromatic ring vibrations or C-O stretches, helping to track the progress of the reaction. jasco-global.com

Table 5: Key Vibrational Frequencies for Monitoring this compound Synthesis

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Technique
Phenolic O-HStretch3200-3600IR
Aromatic C-HStretch3000-3100IR, Raman
Aromatic C=CRing Stretch1450-1600IR, Raman
Aryl Ether C-OAsymmetric Stretch1230-1270IR
Alkyl Ether C-OStretch1020-1075IR

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, and its integration into flow chemistry systems allows for real-time, in-line analysis of reaction mixtures. beilstein-journals.org In a flow NMR setup, the reaction mixture is continuously passed through a specialized NMR flow cell located within the spectrometer's magnetic field. This allows for the acquisition of NMR spectra as the reaction progresses.

This technique is highly valuable for identifying transient intermediates, determining reaction kinetics, and optimizing reaction conditions in real-time. beilstein-journals.org For the synthesis of this compound, flow NMR could provide quantitative data on the conversion of starting materials and the yield of the final product without the need for sample extraction and preparation, thereby minimizing analysis delays. beilstein-journals.org

Table 6: General Parameters for an In-line Flow NMR System

ParameterSpecification
Spectrometer Frequency400-600 MHz
Flow Cell VolumeTypically 25-150 µL
Flow Rate0.1 - 10 mL/min (reaction dependent)
Solvent SystemDeuterated solvent compatible with the reaction
Acquisition ModeContinuous acquisition of ¹H or ¹³C spectra

Chemoinformatic and Cheminformatic Approaches

Cheminformatics merges principles from chemistry, computer science, and information science to analyze and model chemical data. For a compound like this compound, these approaches are pivotal for organizing structural information, predicting physicochemical and biological properties, and identifying structural analogues for comparative studies.

The foundation of any robust chemoinformatic analysis is a well-curated database. For this compound, this involves compiling a comprehensive collection of its structural analogues. This process begins with searching large chemical databases such as PubChem, ChEMBL, and Phenol-Explorer using structural similarity and substructure queries. cncb.ac.cnoup.comphenol-explorer.eu The goal is to gather a diverse set of molecules that share core structural features with the target compound, such as the phenoxyphenol backbone or the methoxy-phenol moiety.

The curated database includes not only the chemical structures but also associated experimental or predicted data, such as physicochemical properties, spectroscopic data, and biological activity measurements. This information is standardized and organized to facilitate systematic analysis. For instance, a curated dataset of this compound and its analogues would allow researchers to identify trends in properties across the chemical series, informing the design of new compounds with desired characteristics.

Below is an interactive table representing a sample of a curated database for structural analogues of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )LogP
This compoundN/AC₁₃H₁₂O₃216.23~3.5 (Predicted)
4-Phenoxyphenol (B1666991)831-82-3C₁₂H₁₀O₂186.213.40
2-Phenoxyphenol2417-10-9C₁₂H₁₀O₂186.212.80
Guaiacol (2-Methoxyphenol)90-05-1C₇H₈O₂124.141.34
4-Methoxyphenol150-76-5C₇H₈O₂124.141.30

Note: Data for analogues are sourced from publicly available chemical databases. Properties for this compound are estimated based on its structure as specific experimental data is not widely available.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.govmdpi.com This approach is particularly valuable for predicting the properties of novel or uncharacterized compounds like this compound, thereby reducing the need for extensive experimental testing. tandfonline.com

The QSPR modeling process for this compound would involve several key steps:

Data Set Preparation : A dataset, such as the one curated in the previous section, containing structural analogues with known experimental values for a specific property (e.g., boiling point, solubility, antioxidant activity) is compiled. This set is typically divided into a training set for model development and a test set for external validation. tandfonline.commdpi.com

Descriptor Calculation : For each molecule in the dataset, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological, electronic, physicochemical, and quantum-chemical properties. nih.govresearchgate.net For phenolic compounds, relevant descriptors often include measures of molecular size, lipophilicity (LogP), and electronic parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for describing antioxidant potential. researchgate.net

Descriptor TypeExample DescriptorsRelevance to Phenolic Compounds
Physicochemical LogP (Octanol-Water Partition Coefficient)Predicts lipophilicity and membrane permeability.
TPSA (Topological Polar Surface Area)Relates to polarity and transport properties.
Topological Wiener IndexDescribes molecular branching and size.
Electronic Dipole MomentIndicates molecular polarity and intermolecular interactions.
HOMO/LUMO EnergiesRelates to electron-donating ability and chemical reactivity (e.g., antioxidant activity). researchgate.net
Quantum-Chemical Mulliken ChargesDescribes the charge distribution on atoms, which can influence reactivity. tandfonline.com

Model Development and Validation : Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the calculated descriptors to the experimental property. mdpi.com A hypothetical QSPR model for predicting antioxidant activity (expressed as Trolox Equivalent Antioxidant Capacity, TEAC) of phenolic compounds might look like:

TEAC = β₀ + β₁(HOMO) + β₂(LogP) + β₃(Dipole Moment)

The predictive power and robustness of the model are rigorously assessed using statistical metrics like the coefficient of determination (R²) for the training set and the predictive squared correlation coefficient (Q²) from cross-validation. mdpi.comnih.govnih.gov A high-quality model will have strong statistical validation, indicating its reliability for predicting the properties of new compounds within its applicability domain. mdpi.com

By applying such a validated QSPR model, researchers can estimate key theoretical properties of this compound and prioritize experimental efforts for its characterization and application.

Future Research Directions and Emerging Methodologies for 5 Methoxy 2 Phenoxyphenol Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry by transforming how researchers design and optimize chemical reactions. specialchem.com For a target molecule like 5-Methoxy-2-phenoxyphenol, these tools can significantly reduce the time and resources required for synthesis development by predicting viable routes and refining reaction conditions.

Computer-Aided Synthesis Planning (CASP) platforms, powered by AI, can propose multiple retrosynthetic routes for novel or known molecules in minutes. wikipedia.orgwikipedia.org These tools utilize deep neural networks trained on vast databases of chemical reactions, such as Elsevier's Reaxys, which contains millions of single-step organic reactions. researchgate.net By applying algorithmically extracted reaction rules, these systems can identify innovative and scientifically robust synthetic pathways without relying on hand-coded rules. researchgate.net

Illustrative AI-Generated Retrosynthetic Pathways for this compound

Route Key Disconnection Proposed Precursors Rationale
A C-O Ether Bond (Ullmann) 2-Bromophenol, 5-Methoxyphenol A classic, well-documented reaction for diaryl ether synthesis.
B C-O Ether Bond (Suzuki) 2-Phenoxyphenylboronic acid, 5-Methoxy-halobenzene Modern coupling methods often offer milder conditions and higher yields.

| C | C-O Ether Bond (Buchwald-Hartwig) | Phenol (B47542), 2-Bromo-5-methoxyphenol | Palladium-catalyzed cross-coupling is a powerful tool for this transformation. |

Once a synthetic route is chosen, ML algorithms can be used to optimize reaction conditions with high efficiency. ulprospector.com Autonomous self-optimizing flow reactors, which combine automation, AI, and in-line analytics, can streamline this process. rsc.org A Bayesian optimization algorithm, for instance, can intelligently explore a multidimensional parameter space (e.g., temperature, pressure, catalyst loading, solvent ratio) to find the optimal conditions that maximize yield or minimize impurities. Current time information in Edmonton, CA. This machine-assisted approach can achieve complete reaction optimization in a fraction of the time required for traditional one-variable-at-a-time methods. researchgate.net

For the synthesis of this compound via a coupling reaction, an automated platform could perform a series of experiments, adjusting variables based on real-time feedback from online HPLC or MS analysis. rsc.org The algorithm learns from each experiment, rapidly converging on the optimal conditions with a minimal number of experimental runs. Current time information in Edmonton, CA.

Hypothetical Parameters for Automated Optimization of an Ullmann Condensation

Parameter Range Explored Optimal Value Found
Temperature (°C) 80 - 160 125
Catalyst Loading (mol%) 1 - 10 4.5
Ligand Concentration (M) 0.05 - 0.2 0.12
Base Equivalence 1.5 - 3.0 2.2

| Resulting Yield | 45% - 92% | 92% |

This table represents a hypothetical optimization process guided by a machine learning algorithm.

Flow Chemistry and Continuous Synthesis Development

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility. researchgate.netrsc.org This technology is particularly well-suited for scaling up the production of fine chemicals like this compound.

Microfluidic reactors, which use channels with dimensions in the micrometer range, provide an exceptional level of control over reaction conditions. superfri.orgmakeitfrom.com Their high surface-area-to-volume ratio facilitates rapid heat exchange, allowing for the safe execution of highly exothermic reactions. researchgate.net The short diffusion distances in microchannels ensure efficient mixing of reagents, which can accelerate reaction rates and improve yields. superfri.org

The synthesis of this compound could be significantly enhanced by implementing a key bond-forming step in a microfluidic device. For example, a hazardous or fast reaction could be performed with greater safety and precision. researchgate.net This approach allows for the rapid screening of reaction conditions on a small scale before moving to larger continuous production systems. rsc.org

One of the primary advantages of flow chemistry is its inherent scalability. A process optimized in a lab-scale flow reactor can be scaled up for industrial production by either running the reactor for a longer duration ("scaling out") or by using a larger reactor or multiple reactors in parallel. rsc.org This contrasts with batch processing, where scaling up often introduces new challenges related to mixing, heat transfer, and safety. rsc.org

Comparison of Batch vs. Continuous Flow for Production of this compound

Parameter Traditional Batch Process Continuous Flow Process
Reaction Volume 100 L 0.5 L
Typical Residence Time 12 - 24 hours 15 - 30 minutes
Heat Transfer Limited by surface area Excellent, rapid
Safety Profile Risk of thermal runaway Inherently safer, small reagent volume
Scalability Complex, requires re-optimization Straightforward, longer run time

| Product Consistency | Variable batch-to-batch | High, steady-state operation |

This table provides a comparative overview based on general principles of batch and flow chemistry.

Advanced Materials Science Implications of Phenoxyphenyl Ether Frameworks (theoretical aspects)

The phenoxyphenyl ether backbone, as found in this compound, is the fundamental unit of polyphenyl ether (PPE) and polyphenylene oxide (PPO) polymers. These materials are known for their exceptional performance characteristics, and theoretical studies can help predict how specific substitutions, such as a methoxy (B1213986) group, will influence these properties for next-generation applications. nih.govCurrent time information in Edmonton, CA.

Polymers based on the phenoxyphenyl ether framework exhibit remarkable thermal and oxidative stability, resistance to ionizing radiation, and excellent dielectric properties, including a low dielectric constant. wikipedia.orgnih.govsuperfri.org These attributes make them highly valuable as high-performance engineering plastics, dielectrics for printed circuit boards, and radiation-resistant lubricants. nih.govCurrent time information in Edmonton, CA.superfri.org

Exploration of Theoretical Electronic and Optical Properties

The electronic and optical characteristics of this compound are of fundamental interest for its potential application in optoelectronic devices and functional dyes. Computational quantum mechanical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting these properties. researchgate.netnih.gov Future research will likely focus on elucidating structure-property relationships by calculating key parameters.

Theoretical investigations into the electronic properties of methoxyphenols and related phenolic compounds have laid a foundation for understanding how molecular structure influences reactivity and electronic behavior. researchgate.netutq.edu.iq For this compound, DFT calculations can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and electronic transitions. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths.

Furthermore, computational studies can predict various electronic and optical parameters, as illustrated in the hypothetical data table below, which showcases the type of information that could be generated for this compound and its derivatives.

Table 1: Hypothetical Electronic and Optical Properties of this compound Derivatives (Calculated via DFT)

Derivative HOMO (eV) LUMO (eV) Energy Gap (eV) Maximum Absorption Wavelength (nm) Oscillator Strength
This compound -5.8 -1.2 4.6 280 0.15
5-Nitro-2-phenoxyphenol -6.2 -2.5 3.7 340 0.28
5-Amino-2-phenoxyphenol -5.3 -0.9 4.4 295 0.18

Note: The data in this table is hypothetical and for illustrative purposes to show the potential outcomes of future theoretical studies.

These theoretical explorations can guide the synthesis of novel this compound derivatives with tailored electronic and optical properties for specific applications. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap and shift the absorption spectrum. researchgate.net

Role in Polymer Precursors (e.g., for functional plastics, without detailing material properties)

Phenolic compounds have long been fundamental building blocks in polymer chemistry. The structure of this compound, with its hydroxyl group and ether linkage, presents intriguing possibilities for its use as a monomer or a precursor in the synthesis of functional polymers. Future research is anticipated to explore its incorporation into various polymer backbones to impart specific functionalities.

The hydroxyl group of this compound can be a reactive site for polymerization reactions, such as polycondensation, to form polyesters or polycarbonates. The phenoxy group can influence the polymer's thermal stability and solubility. The methoxy group can also be a site for further functionalization. The synthesis of polymers from phenolic precursors is a well-established field, and applying these methodologies to this compound is a logical next step. researchgate.netmdpi.com

Research in this area could focus on synthesizing a range of polymers where this compound is a key monomer. The resulting polymers could be precursors to materials with applications in areas requiring specific thermal or optical properties, without going into the specifics of the material's performance. The focus of such research would be on the synthetic pathways and the characterization of the resulting polymer structures. The development of well-defined block copolymers using techniques like Ring-Opening Metathesis Polymerization (ROMP) with functionalized precursors is a growing area of interest. rsc.org

Theoretical Catalyst Design for Phenoxyphenyl Ether Synthesis

The synthesis of phenoxyphenyl ethers, the core structure of this compound, often relies on catalytic processes. Theoretical and computational chemistry offers powerful tools for the rational design of more efficient and selective catalysts.

Computational Catalyst Screening

Computational screening, utilizing methods like DFT, can accelerate the discovery of novel catalysts for the synthesis of diaryl ethers. nih.gov This approach involves building a virtual library of potential catalyst candidates and evaluating their performance based on calculated properties. For the synthesis of phenoxyphenyl ethers, this could involve screening different transition metal catalysts (e.g., copper- or palladium-based) and ligand combinations. nih.govresearchgate.net

The screening process would typically involve calculating the activation energies for the key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Catalysts that exhibit lower activation barriers for the desired reaction pathway would be identified as promising candidates for experimental validation. High-throughput computational screening can significantly reduce the time and resources required for catalyst development compared to traditional trial-and-error approaches. rsc.org

Table 2: Hypothetical Computational Screening of Catalysts for Diaryl Ether Synthesis

Catalyst System Ligand Calculated Activation Energy (kcal/mol) Predicted Yield (%)
Cu(I) Phenanthroline 25 75
Pd(0) Buchwald-type phosphine (B1218219) 18 92
Ni(II) N-heterocyclic carbene 22 85

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential output of a computational catalyst screening study.

Understanding Catalyst-Substrate Interactions

A deeper understanding of the interactions between the catalyst and the substrates (e.g., a substituted phenol and an aryl halide) is crucial for designing more effective catalysts. scholaris.ca DFT calculations can provide detailed insights into the geometry and electronic structure of the catalyst-substrate complexes and transition states. mdpi.comresearchgate.net

By analyzing these interactions, researchers can identify the key factors that govern the catalyst's activity and selectivity. For instance, the steric and electronic properties of the ligands can influence the accessibility of the metal center and the stability of reaction intermediates. This knowledge can then be used to rationally modify the catalyst structure to improve its performance. For example, in the context of zeolite-based catalysts, understanding how hydrophobicity affects substrate interaction can lead to improved catalyst design for reactions like etherification. mdpi.com This detailed mechanistic understanding at the molecular level is invaluable for the development of next-generation catalysts for the synthesis of complex molecules like this compound.

Q & A

Q. What are the recommended laboratory synthesis routes for 5-Methoxy-2-phenoxyphenol analogs, and how do reaction conditions influence yield?

  • Methodological Answer : A validated synthesis approach for structurally related methoxyphenol derivatives involves condensation reactions using fluorinated solvents and oxidizing agents. For example, 5-Methoxy-2-phenyl-2,3-dihydrobenzofuran was synthesized from 4-methoxyphenol and styrene using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Key factors include solvent polarity (to stabilize intermediates) and oxidant strength (to control regioselectivity). Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS.

Q. What safety and handling protocols are critical for methoxyphenol derivatives in laboratory settings?

  • Methodological Answer : Safety protocols should align with standards for phenolic compounds, which may release toxic vapors upon heating. The International Fragrance Association (IFRA) recommends limits for methoxy-substituted phenols in research applications, including:
  • Use of fume hoods for all reactions involving volatile intermediates.
  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and eye protection.
  • Storage below 20°C to prevent degradation .
    Toxicity data from NIST or PubChem should be reviewed prior to handling .

Q. How can researchers validate the purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Purity assessment typically combines:
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) and UV detection at 280 nm (λmax for aromatic methoxy groups).
  • NMR : Confirm absence of impurities via ¹H-NMR (e.g., sharp singlet for methoxy protons at ~3.8 ppm) and ¹³C-NMR (distinct carbonyl signals if applicable).
  • Melting Point Analysis : Compare observed mp with literature values (e.g., 122–125°C for 2-Methoxyphenylacetic acid analogs) .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophiles to the para and ortho positions. For example, bromination of this compound derivatives under mild conditions (e.g., NBS in DCM) predominantly yields para-brominated products. Reactivity can be quantified using DFT calculations to map electron density distribution. Contrast with nitro or carbonyl substituents (electron-withdrawing) to explain regioselectivity trends .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
  • Dose-Response Curves : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) in triplicate.
  • Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with bioassays.
  • Structural Analogs : Compare activities of halogenated (e.g., 5-bromo) vs. alkylated derivatives to isolate substituent effects .

Q. What advanced techniques characterize the photostability of this compound under UV exposure?

  • Methodological Answer : Photodegradation studies require:
  • UV-Vis Spectroscopy : Monitor absorbance changes at λmax (250–300 nm) under controlled UV light (e.g., 254 nm).
  • Mass Spectrometry : Identify photoproducts via ESI-MS/MS fragmentation patterns.
  • Quantum Yield Calculation : Use actinometry to quantify degradation efficiency.
    Reference NIST data for similar compounds to benchmark stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.